molecular formula C9H9ClFNO3 B2879702 1-Chloro-2-fluoro-5-nitro-3-propoxybenzene CAS No. 1881288-37-4

1-Chloro-2-fluoro-5-nitro-3-propoxybenzene

Cat. No.: B2879702
CAS No.: 1881288-37-4
M. Wt: 233.62
InChI Key: FLHDRMLELAFFCG-UHFFFAOYSA-N
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Description

1-Chloro-2-fluoro-5-nitro-3-propoxybenzene is an organic compound with the molecular formula C9H9ClFNO3 and a molecular weight of 233.63 g/mol . This compound is characterized by the presence of chloro, fluoro, nitro, and propoxy functional groups attached to a benzene ring, making it a versatile intermediate in various chemical syntheses.

Preparation Methods

The synthesis of 1-Chloro-2-fluoro-5-nitro-3-propoxybenzene typically involves multi-step organic reactions. One common synthetic route includes the nitration of 1-chloro-2-fluoro-3-propoxybenzene, followed by purification steps to isolate the desired product . Industrial production methods may involve optimized reaction conditions, such as controlled temperature and pressure, to maximize yield and purity.

Chemical Reactions Analysis

1-Chloro-2-fluoro-5-nitro-3-propoxybenzene undergoes various chemical reactions, including:

Common reagents used in these reactions include sodium hydroxide, hydrogen gas, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Chloro-2-fluoro-5-nitro-3-propoxybenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Chloro-2-fluoro-5-nitro-3-propoxybenzene involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the chloro and fluoro groups can undergo substitution reactions. These interactions can affect various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

1-Chloro-2-fluoro-5-nitro-3-propoxybenzene can be compared with similar compounds such as:

    1-Chloro-2-fluoro-5-nitrobenzene: Lacks the propoxy group, making it less versatile in certain syntheses.

    1-Chloro-2-fluoro-3-propoxybenzene: Lacks the nitro group, affecting its reactivity and applications.

    1-Chloro-2-fluoro-5-nitro-4-propoxybenzene: Positional isomer with different reactivity and properties.

The presence of the propoxy group in this compound enhances its solubility and reactivity, making it unique among its analogs.

Properties

IUPAC Name

1-chloro-2-fluoro-5-nitro-3-propoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClFNO3/c1-2-3-15-8-5-6(12(13)14)4-7(10)9(8)11/h4-5H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLHDRMLELAFFCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C(=CC(=C1)[N+](=O)[O-])Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClFNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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